1-(3,5-Dimethyl-phenyl)-5-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
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Overview
Description
(5E)-1-(3,5-DIMETHYLPHENYL)-5-[(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines a diazinane ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,5-DIMETHYLPHENYL)-5-[(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the pyrazole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3,5-DIMETHYLPHENYL)-5-[(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5E)-1-(3,5-DIMETHYLPHENYL)-5-[(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-1-(3,5-DIMETHYLPHENYL)-5-[(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(5E)-1-(3,5-DIMETHYLPHENYL)-5-[(3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of a diazinane ring and a pyrazole moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C23H20N4O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N4O4/c1-13-9-14(2)11-17(10-13)26-21(29)19(20(28)24-23(26)31)12-18-15(3)25-27(22(18)30)16-7-5-4-6-8-16/h4-12,18H,1-3H3,(H,24,28,31)/b19-12+ |
InChI Key |
DMBNRBIUHRYQFY-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3C(=NN(C3=O)C4=CC=CC=C4)C)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3C(=NN(C3=O)C4=CC=CC=C4)C)C(=O)NC2=O)C |
Origin of Product |
United States |
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